Desmethylrocaglamide

Description

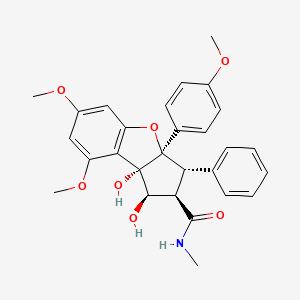

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H29NO7 |

|---|---|

Molecular Weight |

491.5 g/mol |

IUPAC Name |

(1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N-methyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide |

InChI |

InChI=1S/C28H29NO7/c1-29-26(31)22-23(16-8-6-5-7-9-16)28(17-10-12-18(33-2)13-11-17)27(32,25(22)30)24-20(35-4)14-19(34-3)15-21(24)36-28/h5-15,22-23,25,30,32H,1-4H3,(H,29,31)/t22-,23-,25-,27+,28+/m1/s1 |

InChI Key |

UUOCVXYUMKAOKK-GWNOIRNCSA-N |

Isomeric SMILES |

CNC(=O)[C@@H]1[C@H]([C@]2([C@@]([C@@H]1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5 |

Canonical SMILES |

CNC(=O)C1C(C2(C(C1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Desmethylrocaglamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylrocaglamide (DDR), a member of the cyclopenta[b]benzofuran flavagline family isolated from Aglaia species, has demonstrated potent anticancer activity at nanomolar concentrations. Its primary mechanism of action involves the inhibition of protein synthesis through a unique molecular interaction with the eukaryotic translation initiation factor 4A (eIF4A). By clamping eIF4A onto polypurine RNA sequences, DDR effectively stalls the scanning 43S pre-initiation complex, leading to a selective repression of translation of mRNAs crucial for cancer cell proliferation and survival. Additionally, rocaglamides have been shown to interact with prohibitins (PHB1 and PHB2), disrupting the Raf-MEK-ERK signaling cascade. The downstream consequences of this multi-targeted action include cell cycle arrest, induction of apoptosis, and modulation of cellular stress responses. This document provides a comprehensive overview of the molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways involved.

Core Mechanism of Action: Inhibition of Translation Initiation

The principal anticancer effect of this compound is derived from its ability to potently inhibit the initiation phase of protein synthesis. This is achieved through direct interactions with key cellular components that regulate this fundamental process.

Direct Targeting of Eukaryotic Initiation Factor 4A (eIF4A)

This compound, like other rocaglates, directly targets eIF4A, an ATP-dependent DEAD-box RNA helicase.[1][2] The eIF4F complex, comprising eIF4A, the cap-binding protein eIF4E, and the scaffolding protein eIF4G, is responsible for unwinding the 5' untranslated region (UTR) of mRNAs to facilitate ribosome recruitment.[3]

Instead of acting as a conventional enzymatic inhibitor, this compound functions as a molecular clamp. It stabilizes the interaction between eIF4A and specific polypurine sequences within the mRNA's 5' UTR in an ATP-independent manner.[4][5] This action creates a durable eIF4A-DDR-RNA complex that acts as a physical barrier, blocking the scanning ribosome and repressing the translation of the specific mRNA.[4][6] This unique mechanism converts eIF4A from a translation initiator into a sequence-selective translational repressor.[4]

Interaction with Prohibitins (PHB1 and PHB2)

A secondary, yet significant, target for the rocaglamide class of compounds are prohibitins 1 and 2 (PHB1/2).[7] Prohibitins are scaffolding proteins involved in numerous signaling pathways, including the Raf-MEK-ERK cascade. By binding to PHB1/2, rocaglamides prevent the interaction between PHB and c-Raf. This disruption inhibits the activation of c-Raf and consequently blocks the downstream Raf-MEK-ERK signaling pathway, which is crucial for the proliferation of many cancer cells.[7]

Downstream Signaling and Cellular Effects

The inhibition of protein synthesis and disruption of key signaling cascades by this compound culminates in a range of antitumor cellular responses.

Cell Cycle Arrest and DNA Damage Response

Treatment of cancer cells with this compound leads to a robust cell cycle arrest at the G2/M phase.[1][2] This is accompanied by an increase in the sub-G1 population, indicative of apoptosis.[1][2] Furthermore, this compound treatment elevates the levels of the DNA-damage response marker, phosphorylated histone H2A.X (γH2A.X), suggesting the induction of cellular stress and DNA damage.[1][2][8]

Inhibition of Pro-Survival Signaling and Induction of Apoptosis

Consistent with its role as a translation inhibitor of oncogenic proteins, this compound decreases the expression of key pro-survival kinases such as AKT and ERK1/2.[1][2] The compound induces apoptosis through the cleavage of executioner caspases (caspase-3 and -7) and their substrate, poly(ADP-ribose) polymerase (PARP).[1]

Quantitative Data Summary

The antiproliferative activity of this compound has been quantified across various cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MONO-MAC-6 | Acute Monocytic Leukemia | 0.004 | [9] |

| MEL-JUSO | Melanoma | 0.013 | [9] |

| STS26T (NF1+/+) | Malignant Peripheral Nerve Sheath Tumor | See Table 2 | [1] |

| ST8814 (NF1-/-) | Malignant Peripheral Nerve Sheath Tumor | See Table 2 | [1] |

| S462 (Nf2-/-) | Schwannoma | See Table 2 | [1] |

| Ben-Men-1 (NF2-/-) | Meningioma | See Table 2 | [1] |

Table 1: IC50 values of this compound (DDR) in various human cancer cell lines.

| Compound | STS26T IC50 (nM) | ST8814 IC50 (nM) | S462 IC50 (nM) | Ben-Men-1 IC50 (nM) |

| Silvestrol | 1.8 ± 0.3 | 2.5 ± 0.4 | 1.1 ± 0.1 | 1.2 ± 0.2 |

| Dithis compound (DDR) | 3.1 ± 0.5 | 4.2 ± 0.7 | 1.7 ± 0.3 | 2.0 ± 0.3 |

| Rocaglamide (Roc) | 2.6 ± 0.4 | 3.5 ± 0.6 | 1.5 ± 0.2 | 1.8 ± 0.3 |

Table 2: Comparative growth-inhibitory activity (IC50) of Dithis compound (DDR) and related rocaglates in Malignant Peripheral Nerve Sheath Tumor (MPNST), schwannoma, and meningioma cell lines. Data presented as mean ± SD.[1]

Signaling Pathways and Experimental Workflows

Caption: Overall mechanism of this compound action.

Caption: Inhibition of the c-Raf-MEK-ERK pathway by this compound.

Caption: Experimental workflow for Western Blot analysis.

Detailed Experimental Protocols

Protocol: Western Blot Analysis for Phospho-ERK (p-ERK)

This protocol is adapted from standard methodologies to assess the inhibition of the ERK pathway.[10][11][12]

-

Cell Culture and Treatment: Plate cells (e.g., human osteosarcoma cells) in 6-well plates and allow them to adhere. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for a predetermined time (e.g., 1-4 hours).[10] If required, stimulate the ERK pathway with a growth factor (e.g., 100 ng/mL EGF for 15 minutes) post-treatment.[10]

-

Cell Lysis: Place plates on ice, wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer. Separate proteins on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[10]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[10]

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis: Apply an ECL substrate and capture the chemiluminescent signal using an imaging system. For normalization, the membrane can be stripped and re-probed with an antibody for total ERK.[10] Quantify band intensities using densitometry software.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing cell cycle distribution following DDR treatment.[13][14][15][16][17]

-

Cell Preparation: Harvest approximately 1 x 10^6 cells per sample. Wash cells with PBS by centrifuging at 200 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate for at least 2 hours at -20°C.

-

Staining:

-

Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.

-

Wash the cell pellet twice with PBS.

-

Resuspend the pellet in 500 µL of Propidium Iodide (PI) staining solution (containing 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[16]

-

-

Data Acquisition and Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale. Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol: Immunofluorescence Staining for γH2A.X

This protocol is used to detect DNA double-strand breaks as a marker of DNA damage.[18][19][20]

-

Cell Culture: Grow cells on glass coverslips in a culture dish. Treat with this compound as required.

-

Fixation and Permeabilization:

-

Immunostaining:

-

Wash twice with PBS.

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against γH2A.X (phospho S139) diluted in blocking buffer for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour in the dark.

-

-

Mounting and Imaging: Wash three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining. Analyze the slides using a fluorescence microscope to visualize γH2A.X foci.

Conclusion and Future Directions

This compound is a potent natural product with a well-defined, dual mechanism of action centered on the inhibition of translation initiation and the disruption of the Raf-MEK-ERK signaling pathway. Its ability to selectively target mRNAs essential for tumor growth and survival, combined with its favorable drug-like properties such as oral bioavailability and lack of sensitivity to MDR1-mediated efflux, makes it a promising candidate for further preclinical and clinical development.[1][2] Future research should focus on elucidating the full spectrum of mRNAs sensitive to DDR-mediated translational repression and exploring its efficacy in combination therapies to overcome resistance mechanisms in various cancer types.

References

- 1. Targeting protein translation by rocaglamide and dithis compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Protein Translation by Rocaglamide and Dithis compound to Treat MPNST and Other Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the targeting spectrum of rocaglates among eIF4A homologs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure activity relationships of antiproliferative rocaglamide derivatives from Aglaia species (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cancer.wisc.edu [cancer.wisc.edu]

- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Flow cytometry with PI staining | Abcam [abcam.com]

- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 17. scribd.com [scribd.com]

- 18. static1.squarespace.com [static1.squarespace.com]

- 19. Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cytometric Assessment of Histone H2AX Phosphorylation: A Reporter of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

Desmethylrocaglamide: A Technical Guide to its Discovery, Isolation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylrocaglamide, a member of the rocaglamide (or flavagline) family of natural products, has emerged as a potent and promising anticancer agent. Isolated from plants of the Aglaia genus, this complex cyclopenta[b]benzofuran derivative exhibits significant antiproliferative and pro-apoptotic activities across a range of cancer cell lines.[1][2] Its primary mechanism of action involves the inhibition of the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase that is frequently overexpressed in tumors and plays a critical role in the translation of oncogenic proteins.[3][4][5] This technical guide provides an in-depth overview of the discovery and isolation of this compound, detailed experimental protocols for its characterization, a summary of its biological activity, and a discussion of its molecular mechanism of action.

Discovery and Isolation

This compound is a naturally occurring compound found in various species of the plant genus Aglaia, which belongs to the Meliaceae family.[2][6] The discovery of rocaglamides dates back to 1982 with the isolation of the parent compound, rocaglamide, from Aglaia elliptifolia.[2] N-Desmethylrocaglamide was subsequently isolated from the twigs and leaves of Aglaia odorata.[2] The general workflow for the isolation of this compound from plant material is a multi-step process involving extraction, fractionation, and chromatographic purification.

Experimental Protocols

1.1. General Workflow for Isolation and Purification of this compound

The following is a representative protocol for the isolation and purification of this compound from Aglaia species, based on common phytochemical techniques.

Caption: General workflow for the isolation of this compound.

1.1.1. Plant Material and Extraction

-

Air-dry the leaves and twigs of Aglaia odorata at room temperature and grind them into a fine powder.

-

Macerate the powdered plant material with methanol (MeOH) at a ratio of 1:10 (w/v) for 72 hours at room temperature, with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.

1.1.2. Fractionation

-

Suspend the crude methanolic extract in a mixture of water and methanol (9:1 v/v) and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Separate the layers and concentrate each fraction using a rotary evaporator. The ethyl acetate fraction is typically enriched with rocaglamide derivatives.

1.1.3. Chromatographic Purification

-

Subject the ethyl acetate fraction to column chromatography on a silica gel (60-120 mesh) column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Collect fractions of 50-100 mL and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualization under UV light (254 nm).

-

Pool the fractions containing compounds with similar Rf values to known rocaglamide standards.

-

Further purify the fractions containing this compound using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase consisting of a gradient of acetonitrile and water.

-

Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the pure compound.

1.1.4. Structure Elucidation

Confirm the identity and purity of the isolated this compound using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS), and compare the data with published values.

Biological Activity and Quantitative Data

This compound exhibits potent antiproliferative activity against a variety of human cancer cell lines. Its efficacy is often in the nanomolar range, making it a highly promising candidate for further drug development.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MONO-MAC-6 | Acute Monocytic Leukemia | 4 | [1] |

| MEL-JUSO | Melanoma | 13 | [1] |

| HeLa | Cervical Cancer | ~100 | [7] |

| STS26T | Malignant Peripheral Nerve Sheath Tumor | Not specified, but comparable to rocaglamide | [4][5] |

| TC32 | Ewing Sarcoma | Not specified, but comparable to rocaglamide | [4] |

| 143B | Osteosarcoma | Not specified, but comparable to rocaglamide | [4] |

| RD | Rhabdomyosarcoma | Not specified, but comparable to rocaglamide | [4] |

| MDA-MB-231 | Breast Adenocarcinoma | ~50 (at 24h) | [8] |

Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines.

Experimental Protocols for Biological Evaluation

3.1. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][10][11]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

3.2. Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.[1][12][13]

-

Staining: Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to the cell suspension.[12]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

3.3. Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay. Harvest the cells and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.[3][14][15][16]

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

3.4. Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[17][18][19][20][21]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., eIF4A, AKT, ERK, cleaved caspases, PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mechanism of Action: Targeting Translation Initiation

The primary molecular target of this compound is the eukaryotic translation initiation factor 4A (eIF4A), an ATP-dependent RNA helicase.[3] eIF4A is a component of the eIF4F complex, which is essential for cap-dependent translation initiation.[22] Many oncogenic proteins, such as cyclins and anti-apoptotic proteins, are encoded by mRNAs with highly structured 5' untranslated regions (UTRs) that are particularly dependent on eIF4A helicase activity for their translation.

This compound binds to eIF4A and clamps it onto polypurine-rich RNA sequences, thereby inhibiting its helicase activity.[10][11] This leads to a selective inhibition of the translation of proteins that are crucial for cancer cell proliferation and survival.

Caption: Mechanism of action of this compound.

Signaling Pathways Affected by this compound

By inhibiting the translation of key regulatory proteins, this compound impacts several critical signaling pathways involved in cancer progression.

Caption: Signaling pathways affected by this compound.

Conclusion

This compound is a potent natural product with significant potential as an anticancer therapeutic. Its well-defined mechanism of action, involving the selective inhibition of eIF4A-mediated translation, provides a strong rationale for its further development. The detailed protocols and data presented in this technical guide offer a valuable resource for researchers in the fields of natural product chemistry, oncology, and drug discovery who are interested in exploring the therapeutic potential of this compound and related compounds. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. Targeting protein translation by rocaglamide and dithis compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Protein Translation by Rocaglamide and Dithis compound to Treat MPNST and Other Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 13. Apoptosis Assay Using Annexin V-FITC Staining by Flow Cytometry [bio-protocol.org]

- 14. vet.cornell.edu [vet.cornell.edu]

- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 16. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 18. benchchem.com [benchchem.com]

- 19. Western blot protocol | Abcam [abcam.com]

- 20. origene.com [origene.com]

- 21. m.youtube.com [m.youtube.com]

- 22. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Desmethylrocaglamide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of Desmethylrocaglamide, a potent bioactive natural product. It details its natural origins, presents a generalized protocol for its extraction and isolation, and illustrates its molecular mechanism of action. The information is intended to serve as a foundational resource for research and development activities involving this compound.

Introduction: The Rocaglamide Family

This compound is a member of the rocaglamide, or flavagline, class of natural products. These compounds are distinguished by their complex cyclopenta[b]benzofuran skeleton and are recognized for a range of potent biological activities, including insecticidal, anti-inflammatory, and particularly, antiproliferative and anticancer effects[1][2]. The unique chemical architecture and significant therapeutic potential of rocaglamides have made them a subject of intense study in phytochemistry and medicinal chemistry. To date, these compounds have been found exclusively within various species of the plant genus Aglaia, belonging to the Meliaceae (mahogany) family[1][3].

Natural Sources and Distribution

This compound and its congeners are not ubiquitously distributed among all Aglaia species. Their presence and concentration can vary significantly based on the species, geographical location, and the specific plant part being analyzed. Isolation of N-Desmethylrocaglamide has been reported from several Aglaia species, primarily from the twigs, leaves, and roots[4].

While the literature confirms the isolation of this compound from the sources listed below, specific quantitative yield data (e.g., percentage of dry weight) is not consistently reported. The primary focus of many phytochemical studies is the identification and structural elucidation of novel compounds rather than their quantitative analysis.

| Compound Name | Plant Species | Plant Part(s) | Reference |

| N-Desmethylrocaglamide | Aglaia odorata | Twigs, Leaves | [1][4] |

| N-Desmethylrocaglamide Congeners | Aglaia duperreana | Roots, Flowers | [1][4][5] |

| 8b-methoxy-desmethylrocaglamide | Aglaia odorata var. microphyllina | Twigs | [3][6] |

| Didesmethyl-rocaglamide | Aglaia species | Not specified | [7] |

Experimental Protocols: Extraction and Isolation

The following is a generalized, multi-step protocol for the extraction, fractionation, and isolation of this compound from plant material. This methodology is synthesized from common practices in natural product chemistry for the purification of rocaglamide derivatives[8][9].

-

Collection and Identification : Collect the desired plant parts (e.g., leaves, twigs) from a botanically verified Aglaia species. A voucher specimen should be kept for reference[9].

-

Drying and Pulverization : Air-dry the plant material in a shaded, well-ventilated area to prevent degradation of thermolabile compounds. Once thoroughly dried, grind the material into a fine powder to maximize the surface area for solvent extraction.

-

Maceration/Soxhlet Extraction : Submerge the powdered plant material in a suitable organic solvent, typically methanol (MeOH) or ethanol (EtOH), at room temperature[10][9]. The process can be done by maceration (soaking for several days with occasional agitation) or more efficiently using a Soxhlet apparatus for exhaustive extraction.

-

Concentration : After the extraction period, filter the mixture to remove solid plant debris. Concentrate the resulting filtrate in vacuo using a rotary evaporator to yield a crude extract.

-

Liquid-Liquid Extraction : Resuspend the crude extract in a water/methanol mixture and perform sequential liquid-liquid partitioning with a series of immiscible organic solvents of increasing polarity[9]. A typical sequence is:

-

n-Hexane (to remove non-polar constituents like fats and waxes)

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃) (rocaglamides typically partition into this fraction)

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

-

Fraction Concentration : Evaporate the solvent from each fraction to yield distinct sub-extracts. Bioactivity testing (e.g., cytotoxicity assays) is often performed at this stage to identify the most promising fraction for further purification[9]. The CH₂Cl₂ fraction is typically enriched with rocaglamides.

-

Column Chromatography (CC) : Subject the active fraction (e.g., the CH₂Cl₂ fraction) to column chromatography over a stationary phase like silica gel. Elute the column with a solvent gradient of increasing polarity (e.g., a hexane-EtOAc or hexane-acetone gradient) to separate the compounds based on their affinity for the stationary phase.

-

Thin-Layer Chromatography (TLC) : Monitor the collected fractions from the column using TLC to identify those containing compounds with similar retention factors (Rf values). Pool the fractions that show the presence of the target compound.

-

High-Performance Liquid Chromatography (HPLC) : For final purification, subject the enriched fractions to preparative or semi-preparative HPLC, typically using a reversed-phase column (e.g., C18). This step is crucial for separating structurally similar rocaglamide congeners to yield pure this compound.

-

Structure Elucidation : Confirm the identity and purity of the isolated compound using spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).

The following diagram illustrates the typical experimental workflow for the isolation of this compound.

References

- 1. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eIF4A - Wikipedia [en.wikipedia.org]

- 3. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure activity relationships of antiproliferative rocaglamide derivatives from Aglaia species (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. iipseries.org [iipseries.org]

Desmethylrocaglamide: A Comprehensive Technical Guide to its Biological Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylrocaglamide, a member of the rocaglamide family of natural products, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the biological activity spectrum of this compound, with a focus on its anticancer, anti-inflammatory, antiviral, and insecticidal properties. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Introduction

This compound is a cyclopenta[b]benzofuran flavagline isolated from plants of the Aglaia genus. Like other rocaglamides, it exhibits a range of biological effects primarily attributed to its ability to inhibit protein synthesis through the targeting of the eukaryotic translation initiation factor 4A (eIF4A). This unique mechanism of action has positioned this compound and its analogues as promising candidates for the development of novel therapeutics against a variety of diseases, including cancer, inflammatory disorders, and viral infections. This guide aims to consolidate the current knowledge on the biological activities of this compound, providing a solid foundation for future research and development endeavors.

Biological Activity Spectrum

Anticancer Activity

This compound has demonstrated potent antiproliferative activity across a range of cancer cell lines. Its primary mechanism of anticancer action involves the inhibition of eIF4A, an RNA helicase that plays a crucial role in the initiation of translation of many oncogenic proteins. By clamping eIF4A onto polypurine-rich sequences in the 5' untranslated regions (UTRs) of specific mRNAs, this compound selectively inhibits the synthesis of proteins that are critical for cancer cell proliferation, survival, and metastasis.

Quantitative Data: Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50 (µM)[1] | IC50 (ng/mL) |

| MONO-MAC-6 | Human Monocytic Leukemia | 0.004[1] | 2[1] |

| MEL-JUSO | Human Melanoma | 0.013[1] | 6[1] |

| KB | Oral Epidermoid Carcinoma | - | 6.0[2] |

Anti-inflammatory Activity

Antiviral Activity

The antiviral activity of this compound and other rocaglates stems from their ability to inhibit host cell translation, thereby preventing viral replication which is dependent on the host's protein synthesis machinery. This broad-spectrum mechanism makes them potential candidates against a variety of RNA viruses. While specific EC50 values for this compound against viruses like Zika, Ebola, or Chikungunya are not yet widely published, the general antiviral potential of eIF4A inhibitors is an active area of research.

Insecticidal Activity

This compound has been shown to possess potent insecticidal activity against various insect pests. This activity is also linked to the inhibition of protein synthesis in insects.

Quantitative Data: Insecticidal Activity of this compound

| Insect Species | Activity Metric | Value (ppm) |

| Spodoptera littoralis | LC50 | 0.8 - 80[1][3][4] |

Signaling Pathways and Mechanisms of Action

Inhibition of eIF4A and Protein Translation

The primary molecular target of this compound is the DEAD-box RNA helicase eIF4A. This compound binds to the eIF4A-RNA complex, stabilizing it and preventing the helicase from unwinding secondary structures in the 5' UTR of mRNAs. This "clamping" effect is particularly effective on mRNAs with polypurine sequences, leading to a selective inhibition of translation of a subset of proteins, including many oncoproteins.

Caption: this compound inhibits protein synthesis by clamping eIF4A on mRNA.

Inhibition of the NF-κB Signaling Pathway

This compound's anti-inflammatory effects are mediated through the suppression of the NF-κB signaling cascade. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Rocaglamides have been shown to inhibit the activation of the IKK complex, thereby preventing IκBα degradation and subsequent NF-κB activation.

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Workflow:

Caption: Workflow for a typical MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activity of the NF-κB signaling pathway.

Methodology:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T or Jurkat T-cells) with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).

-

Compound Treatment: Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or phorbol 12-myristate 13-acetate (PMA).

-

Cell Lysis: After a defined incubation period (e.g., 6-8 hours), lyse the cells.

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of NF-κB activity in stimulated cells compared to unstimulated cells and determine the inhibitory effect of this compound.

In Vivo Anticancer Efficacy (Osteosarcoma Xenograft Model)

This in vivo model is used to evaluate the antitumor activity of this compound.

Methodology:

-

Cell Implantation: Inject human osteosarcoma cells (e.g., MG63) subcutaneously or orthotopically into the flank or tibia of immunodeficient mice (e.g., nude or SCID mice).[5]

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., intraperitoneally) to the treatment group and a vehicle control to the control group for a specified duration.

-

Monitoring: Monitor tumor volume and body weight of the mice regularly.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and perform histological and immunohistochemical analyses to assess cell proliferation (e.g., Ki-67 staining) and apoptosis.

Conclusion

This compound is a promising natural product with a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and insecticidal effects. Its primary mechanism of action, the inhibition of eIF4A-mediated protein translation, provides a unique therapeutic strategy for targeting various diseases. Further research is warranted to fully elucidate its antiviral potential and to translate its preclinical efficacy into clinical applications. This technical guide provides a comprehensive resource to facilitate and guide future investigations into this remarkable molecule.

References

- 1. Insecticidal rocaglamide derivatives from Aglaia spectabilis (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Structural Elucidation of Desmethylrocaglamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylrocaglamide, a member of the rocaglamide family of natural products, has garnered significant interest for its potent biological activities, including anticancer and insecticidal properties. This technical guide provides an in-depth overview of the structure elucidation of this compound, compiling key spectroscopic data, outlining experimental methodologies, and visualizing its mechanism of action. The information presented is intended to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound belongs to the cyclopenta[b]benzofuran class of lignans, first isolated from plants of the Aglaia genus. Its structure is closely related to that of rocaglamide, the parent compound of this family. The initial structure elucidation of this compound was reported in 1993 by Ishibashi and colleagues, who utilized a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine its molecular architecture[1]. Like other rocaglamides, this compound exhibits significant biological activity, primarily through the inhibition of the eukaryotic initiation factor 4A (eIF4A), a key component of the protein translation machinery[2][3][4][5][6]. This targeted action makes it a compelling candidate for further investigation in cancer chemotherapy.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was achieved through meticulous analysis of its spectroscopic data. Key quantitative data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₂₉NO₇ | [1] |

| Molar Mass | 491.53 g/mol | Calculated |

| Appearance | Amorphous powder | General observation for rocaglamides |

| Key Structural Feature | -CONHCH₃ group at C-2 | [1] |

Table 2: ¹H NMR Spectral Data of this compound (CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~4.9 | d | ~5-7 |

| H-2 | ~3.9 | dd | ~5-7, ~13-14 |

| H-3 | ~4.2 | d | ~13-14 |

| H-5 | ~6.3 | d | ~1.9 |

| H-7 | ~6.2 | d | ~1.9 |

| H-2' | ~6.8 | d | ~2.2 |

| H-5' | ~6.7 | d | ~8.5 |

| H-6' | ~6.8 | dd | ~2.2, 8.5 |

| OMe-6 | ~3.8 | s | - |

| OMe-8 | ~3.9 | s | - |

| N-Me | ~2.8 | d | ~4.5 |

| NH | ~6.0 | br q | ~4.5 |

Note: The chemical shift values are approximate and based on comparative data from various rocaglamide derivatives. The exact values from the original 1993 publication by Ishibashi et al. are not fully available in the reviewed literature.

Table 3: ¹³C NMR Spectral Data of this compound (CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~80 |

| C-2 | ~51 |

| C-3 | ~57 |

| C-3a | ~50 |

| C-4a | ~129 |

| C-5 | ~90 |

| C-6 | ~158 |

| C-7 | ~92 |

| C-8 | ~159 |

| C-8a | ~105 |

| C-8b | ~85 |

| C-1' | ~130 |

| C-2' | ~116 |

| C-3' | ~145 |

| C-4' | ~144 |

| C-5' | ~111 |

| C-6' | ~122 |

| C=O | ~170 |

| OMe-6 | ~55 |

| OMe-8 | ~56 |

| N-Me | ~26 |

Note: The chemical shift values are approximate and based on comparative data from various rocaglamide derivatives. The exact values from the original 1993 publication by Ishibashi et al. are not fully available in the reviewed literature.

Table 4: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation | Reference |

| ESI-MS | 492.1966 | [M+H]⁺ | [7] |

| EI-MS | 316, 329 | Characteristic fragment ions for rocaglamides with a hydroxy substituent at C-3' | [1] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the isolation and structure elucidation of this compound.

Isolation of this compound

This compound is typically isolated from the leaves and twigs of Aglaia species, such as Aglaia odorata[1]. A general protocol for its isolation is as follows:

-

Extraction: Dried and powdered plant material is extracted with a moderately polar solvent, such as methanol or ethyl acetate, at room temperature. The extraction is repeated multiple times to ensure complete recovery of the secondary metabolites.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. A common scheme involves partitioning between hexane, chloroform, and methanol to separate compounds based on their polarity. Rocaglamides typically partition into the chloroform or ethyl acetate fraction.

-

Chromatographic Separation: The rocaglamide-rich fraction is subjected to a series of chromatographic techniques for purification.

-

Column Chromatography: Initial separation is often performed on a silica gel column using a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol).

-

Preparative Thin-Layer Chromatography (TLC): Further purification of fractions containing compounds with similar retention factors can be achieved using preparative TLC.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is typically achieved using reversed-phase HPLC with a suitable solvent system (e.g., methanol-water or acetonitrile-water).

-

Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for elucidating the complex structure of natural products like this compound.

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

-

1D NMR Spectroscopy:

-

¹H NMR spectra are acquired to determine the number and types of protons, their chemical environments, and their scalar couplings.

-

¹³C NMR spectra, often with proton decoupling, are acquired to determine the number of carbon atoms and their chemical shifts. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Spectroscopy: A suite of 2D NMR experiments is crucial for assembling the molecular structure.

-

COSY (Correlation Spectroscopy): Identifies proton-proton scalar couplings, revealing neighboring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule[1].

-

Mass spectrometry provides the molecular weight and elemental composition of the compound, as well as information about its fragmentation pattern.

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique used for rocaglamides, which typically yields the protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used, which results in more extensive fragmentation[1].

-

Mass Analysis: High-resolution mass spectrometry (HRMS), for instance, using a time-of-flight (TOF) or Orbitrap analyzer, is employed to determine the accurate mass of the molecular ion, from which the elemental formula can be deduced.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the molecular ion is induced, and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable structural information. For rocaglamides, characteristic cleavages are often observed, aiding in the identification of the core structure and substituents[1].

Mechanism of Action and Signaling Pathway

This compound, like other rocaglamides, exerts its potent biological effects by targeting the translation initiation factor eIF4A[2][3][4][5][6]. This RNA helicase is a component of the eIF4F complex, which is responsible for unwinding the 5' untranslated region (5'-UTR) of mRNAs to facilitate ribosome binding and the initiation of protein synthesis.

The binding of this compound to eIF4A stabilizes the interaction between eIF4A and polypurine sequences in the mRNA, effectively "clamping" the helicase onto the mRNA strand[8][9][10][11]. This action creates a roadblock for the scanning 43S pre-initiation complex, thereby inhibiting the translation of specific mRNAs, particularly those with long, structured 5'-UTRs that are highly dependent on eIF4A activity. Many of these eIF4A-dependent transcripts encode for proteins that are critical for cell growth and survival, including oncogenes like c-Myc.

The downstream consequences of eIF4A inhibition by this compound include:

-

Decreased synthesis of oncogenic proteins: This leads to the suppression of key drivers of cancer cell proliferation and survival.

-

Cell cycle arrest: Cancer cells are often arrested in the G2/M phase of the cell cycle[4].

-

Induction of apoptosis: The inhibition of pro-survival proteins and the activation of stress pathways can lead to programmed cell death[2][4].

Conclusion

The structure of this compound has been unequivocally established through a combination of advanced spectroscopic techniques, primarily NMR and mass spectrometry. The detailed data and methodologies presented in this guide provide a solid foundation for researchers working with this and related compounds. The elucidation of its mechanism of action as a potent inhibitor of the eIF4A helicase has opened up exciting avenues for the development of novel anticancer therapeutics. Further research into the synthesis of this compound analogues and a deeper understanding of its interactions with the translation machinery will be crucial in realizing its full therapeutic potential.

References

- 1. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting protein translation by rocaglamide and dithis compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 4. Targeting Protein Translation by Rocaglamide and Dithis compound to Treat MPNST and Other Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-tumor Effects of the eIF4A Inhibitor Dithis compound and Its Derivatives in Human and Canine Osteosarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Desmethylrocaglamide and Protein Synthesis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of desmethylrocaglamide (DDR), a natural product of the cyclopenta[b]benzofuran class, and its potent inhibitory effects on eukaryotic protein synthesis. As a member of the rocaglamide family, DDR has emerged as a promising candidate for cancer therapy due to its unique mechanism of action targeting the translation initiation machinery. This document details its molecular target, the affected signaling pathways, quantitative efficacy data, and the experimental protocols used for its characterization.

Core Mechanism of Action: Targeting eIF4A

This compound exerts its potent anti-proliferative effects by directly targeting the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase.[1][2] eIF4A is a critical component of the eIF4F complex, which also includes the cap-binding protein eIF4E and the scaffolding protein eIF4G.[1][2] This complex is responsible for unwinding the 5' untranslated region (5'-UTR) of mRNAs, a rate-limiting step for the recruitment of the 43S preinitiation complex and the subsequent initiation of cap-dependent translation.[1][2]

Unlike many traditional inhibitors, DDR does not simply block the enzymatic activity of eIF4A. Instead, it acts as a molecular clamp, stabilizing the interaction between eIF4A and specific polypurine-rich RNA sequences within the 5'-UTRs of a select group of mRNAs.[3][4] This creates a hyper-stable eIF4A-DDR-RNA ternary complex that physically obstructs the scanning ribosome, effectively stalling translation of these specific transcripts.[4][5] Many of the mRNAs preferentially inhibited by rocaglamides code for proteins crucial for cell growth, proliferation, and survival, including oncogenes like c-MYC and anti-apoptotic proteins like Mcl-1.[3][6]

Structural and mutational studies have identified key amino acid residues in the eIF4A binding pocket that are crucial for this interaction, including Phenylalanine-163 and Isoleucine-199.[3][4] The unique ability of DDR to impose sequence selectivity onto a general translation factor is the foundation of its potent and specific anticancer activity.[4]

Affected Signaling Pathways

The inhibition of eIF4A by this compound has significant downstream consequences, disrupting major signaling pathways that are frequently deregulated in cancer. Cancer cells are often highly dependent on active protein synthesis to maintain their malignant phenotype.[7] Key signaling cascades such as the PI3K/AKT/mTOR and Ras/RAF/MEK/ERK pathways converge on the eIF4F complex to promote translation.[1][3] By targeting eIF4A, DDR effectively uncouples these upstream growth signals from their downstream translational output.

The consequences of this targeted inhibition include:

-

Decreased Oncoprotein Levels: A marked reduction in the synthesis of key oncogenic drivers and survival proteins, such as IGF-1R, AKT, ERK1/2, and survivin.[3]

-

Cell Cycle Arrest: The diminished expression of cell cycle regulators leads to cell cycle arrest, predominantly at the G2/M phase.[8][9]

-

Induction of Apoptosis: Inhibition of anti-apoptotic proteins and activation of the DNA damage response pathway, marked by an increase in γH2A.X, leads to programmed cell death.[8][10]

-

Activation of Stress Response: Treated cells show an enhanced phosphorylation of p38, indicating the activation of cellular stress response pathways.[10][11]

Caption: this compound (DDR) inhibits translation by clamping eIF4A to mRNA.

Quantitative Data on Bioactivity

This compound and its analogs exhibit potent growth-inhibitory activity across a range of cancer cell lines, often with IC₅₀ values in the low nanomolar range. Its efficacy is comparable to that of other well-studied rocaglates like silvestrol and rocaglamide (Roc).[8]

Table 1: Comparative Growth-Inhibitory Activity (IC₅₀) of Rocaglates

| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Citation |

|---|---|---|---|---|

| This compound (DDR) | STS26T | MPNST | ~10-20 | [1][8] |

| Rocaglamide (Roc) | STS26T | MPNST | ~10-20 | [1][8] |

| Silvestrol | STS26T | MPNST | ~5-10 | [1][8] |

| (-)-9 (Hydroxamate analog) | BJAB | Burkitt's Lymphoma | ~20 (1h exposure) | [12][13] |

| (-)-9 (Hydroxamate analog) | BJAB | Burkitt's Lymphoma | ~0.5 (72h exposure) |[12][13] |

MPNST: Malignant Peripheral Nerve Sheath Tumor

The inhibition of protein synthesis by DDR leads to a quantifiable reduction in the levels of key cellular proteins involved in tumor growth and survival.

Table 2: Effect of DDR/Roc on Downstream Protein Levels in Sarcoma Cells

| Protein Target | Function | Effect of Treatment | Citation |

|---|---|---|---|

| IGF-1R | Growth Factor Receptor | Decreased | [3][7] |

| AKT | Survival Signaling Kinase | Decreased | [1][3] |

| ERK1/2 | Proliferation Signaling Kinase | Decreased | [1][3] |

| Survivin | Apoptosis Inhibitor | Decreased | [3] |

| STAT3 | Transcription Factor | Decreased | [10][11] |

| γH2A.X | DNA Damage Marker | Increased |[8][10] |

Key Experimental Protocols

The characterization of this compound's activity relies on a suite of established molecular and cellular biology techniques.

This assay directly measures the rate of new protein synthesis.

-

Cell Culture: Plate cells (e.g., BJAB lymphoma cells) in appropriate media and allow them to adhere or reach the desired confluency.

-

Compound Treatment: Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 1 to 72 hours).[12]

-

Radiolabeling: Add ³⁵S-Methionine to the culture medium and incubate for a short period (e.g., 30-60 minutes) to label newly synthesized proteins.[12]

-

Cell Lysis: Wash cells with PBS to remove unincorporated ³⁵S-Met and lyse the cells in a suitable lysis buffer.

-

Protein Precipitation: Precipitate total protein from the lysate using an agent like trichloroacetic acid (TCA).[14]

-

Quantification: Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactivity counts to total protein content (measured by an assay like BCA) and express the results as a percentage of the vehicle-treated control.[12]

This method assesses the impact of the compound on cell death.

-

Cell Treatment: Seed cells (e.g., MPNST cells) and treat with a dose range of this compound for an extended period (e.g., 72 hours).[8][12]

-

Cell Harvesting: Collect both adherent and floating cells and wash with PBS.

-

Staining: Resuspend cells in a staining buffer containing propidium iodide (PI), a fluorescent dye that only enters cells with compromised membranes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. PI-positive cells are considered non-viable. The sub-G1 population, which represents apoptotic cells with fragmented DNA, can also be quantified.[8][9]

-

Data Analysis: Calculate the percentage of viable and non-viable (apoptotic/necrotic) cells for each treatment condition.

This technique is used to measure changes in the levels of specific proteins.

-

Protein Extraction: Treat cells with this compound, lyse them, and determine the total protein concentration of the lysates.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-AKT, anti-γH2A.X), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light.

-

Imaging: Capture the signal using a digital imager. The intensity of the bands corresponds to the amount of the target protein. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Caption: Workflow for characterizing DDR's effects on cancer cells.

Conclusion and Future Directions

This compound is a potent inhibitor of protein synthesis that functions through a sophisticated mechanism of clamping the RNA helicase eIF4A onto specific mRNA transcripts. This action leads to the selective translational repression of key oncoproteins, resulting in cell cycle arrest and apoptosis in cancer cells. Compared to related compounds like silvestrol, DDR and rocaglamide possess more favorable drug-like properties, such as not being susceptible to MDR1 efflux and demonstrating better oral bioavailability, making them attractive candidates for further preclinical and clinical development.[8][9] The continued investigation into eIF4A inhibitors like this compound holds significant promise for the development of novel and effective cancer therapies.

References

- 1. Targeting protein translation by rocaglamide and dithis compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-tumor Effects of the eIF4A Inhibitor Dithis compound and Its Derivatives in Human and Canine Osteosarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Translation Initiation by Synthetic Rocaglates for Treating MYC-driven Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Targeting Protein Translation by Rocaglamide and Dithis compound to Treat MPNST and Other Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 11. Anti-tumor effects of the eIF4A inhibitor dithis compound and its derivatives in human and canine osteosarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Rocaglamide Hydroxamates and Related Compounds as Eukaryotic Translation Inhibitors: Synthetic and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Desmethylrocaglamide's Interaction with eIF4A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The eukaryotic translation initiation factor 4A (eIF4A) is a critical component of the cellular machinery responsible for protein synthesis and a compelling target for anti-cancer drug development. Desmethylrocaglamide, a member of the rocaglamide family of natural products, has emerged as a potent inhibitor of eIF4A. This document provides an in-depth technical overview of the binding of this compound to eIF4A, detailing the mechanism of action, quantitative binding parameters, experimental methodologies for its characterization, and the key signaling pathways involved. Through a comprehensive review of the current scientific literature, this guide aims to equip researchers and drug development professionals with the core knowledge required to advance the study and therapeutic application of this compound and other eIF4A inhibitors.

Introduction to eIF4A and this compound

Eukaryotic translation initiation is a fundamental biological process, and its dysregulation is a hallmark of many cancers.[1] The eIF4F complex, which is central to this process, is responsible for recruiting ribosomes to messenger RNA (mRNA) to begin protein synthesis.[2] A key enzymatic component of this complex is eIF4A, an ATP-dependent RNA helicase that unwinds the secondary structures in the 5' untranslated regions (5'-UTRs) of mRNAs, thereby facilitating ribosome scanning and initiation of translation.[1][3] Certain mRNAs, particularly those encoding oncoproteins and cell cycle regulators, possess highly structured 5'-UTRs and are consequently more dependent on eIF4A activity.[3] This dependency presents a therapeutic window for targeting cancer cells by inhibiting eIF4A.

This compound, a derivative of rocaglamide, is a natural product that has demonstrated potent anti-proliferative activity.[1] Like other rocaglates, its mechanism of action is primarily attributed to the inhibition of eIF4A.[4] This guide will delve into the specifics of this interaction.

Mechanism of Action: An Interfacial Inhibitor

This compound and other rocaglates function as interfacial inhibitors. Instead of binding to either eIF4A or RNA alone with high affinity, they stabilize the eIF4A-RNA complex.[5] This "clamping" mechanism effectively sequesters eIF4A on the mRNA, preventing its helicase activity and impeding the scanning of the 43S pre-initiation complex.[5][6] This leads to a stall in translation initiation and a subsequent reduction in the synthesis of proteins critical for cancer cell proliferation and survival.

Studies have shown that rocaglates, including this compound, create a binding pocket at the interface of eIF4A and RNA.[5] Mutagenesis studies in yeast have identified a discrete set of amino acid residues in eIF4A, near the RNA binding motif, that are critical for rocaglamide binding and confer resistance to these compounds when mutated.[5] This provides strong evidence for a specific and functionally relevant binding site.

Quantitative Binding Data

The potency of eIF4A inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in functional assays or their dissociation constant (Kd) in direct binding assays. While extensive quantitative data for every rocaglamide derivative is not always available in the public domain, the following table summarizes key reported values for this compound and related compounds to provide a comparative perspective.

| Compound | Assay Type | Target/System | Quantitative Value (IC50/Kd) | Reference |

| Dithis compound | Growth Inhibition Assay | Tumor Cells | 5 nM | [1] |

| Rocaglamide A (RocA) | Fluorescence Polarization | eIF4A1, polypurine RNA | Kd (ATP-independent) ~low nM | [6][7] |

| Silvestrol | In vitro Translation Assay | Krebs-2 extracts | IC50 ~10-20 nM | [8] |

| Zotatifin (eFT226) | eIF4A-mRNA binding assay | In vitro | IC50 = 2 nM | [1] |

| CR-1-31-B | In vitro Translation Assay | Rabbit Reticulocyte Lysate | Potent inhibition | [1] |

Note: "Dithis compound" is a synonym for this compound.

Experimental Protocols for Characterizing this compound-eIF4A Binding

A variety of biophysical and biochemical techniques are employed to study the interaction between small molecules like this compound and their protein targets. The following sections detail the methodologies for key experiments cited in the literature for characterizing eIF4A inhibitors.

Fluorescence Polarization (FP) Assay

This assay is used to measure the binding of this compound to the eIF4A-RNA complex in real-time.

Principle: A fluorescently labeled RNA oligomer is used. When it is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger eIF4A protein, and further stabilization by this compound, the tumbling slows down, leading to an increase in fluorescence polarization.

Detailed Methodology:

-

Reagents and Buffers:

-

Purified recombinant human eIF4A1 protein.

-

5'-fluorescein (FAM)-labeled polypurine RNA probe (e.g., (AG)10).[9]

-

FP Buffer: 14.4 mM HEPES-NaOH (pH 8.0), 108 mM NaCl, 1 mM MgCl2, 14.4% glycerol, 2 mM DTT.[2]

-

This compound stock solution in DMSO.

-

Non-hydrolyzable ATP analog (e.g., AMP-PNP) to stabilize the ATP-bound conformation of eIF4A.[2]

-

-

Procedure:

-

In a 384-well, low-volume, black plate, combine purified eIF4A1 protein (final concentration ~1.5 µM), FAM-labeled RNA probe (final concentration ~10 nM), and AMP-PNP (final concentration ~1 mM) in FP buffer.[2]

-

Add varying concentrations of this compound (or DMSO as a vehicle control).

-

Incubate the plate at room temperature for 30 minutes in the dark.[2]

-

Measure fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters for fluorescein.

-

-

Data Analysis:

-

The change in millipolarization (mP) is plotted against the concentration of this compound.

-

The data can be fitted to a suitable binding isotherm (e.g., a four-parameter logistic equation) to determine the EC50 or Kd value.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of a compound to its target protein within a cellular context.[8]

Principle: The binding of a ligand, such as this compound, can alter the thermal stability of its target protein, eIF4A.[10] When cells are heated, proteins begin to denature and aggregate. A ligand-bound protein is often more resistant to thermal denaturation.[10]

Detailed Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., A549 lung carcinoma cells) to near confluency.[8]

-

Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 1 hour).

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by rapid cooling on ice.[10]

-

-

Protein Extraction and Analysis:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[8]

-

Analyze the amount of soluble eIF4A in the supernatant by Western blotting using an eIF4A-specific antibody.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

Plot the amount of soluble eIF4A as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.[8]

-

In Vitro Translation (IVT) Assay

This assay assesses the functional consequence of this compound binding to eIF4A by measuring its effect on protein synthesis in a cell-free system.[11]

Principle: A cell lysate (e.g., rabbit reticulocyte lysate or a HeLa cell-based system) containing all the necessary components for translation is programmed with a reporter mRNA (e.g., luciferase). The activity of the newly synthesized reporter protein is then measured as a readout of translation efficiency.

Detailed Methodology:

-

Reagents:

-

Commercially available in vitro translation kit (e.g., 1-Step Human Coupled IVT Kit).[11]

-

Capped reporter mRNA (e.g., Firefly luciferase) for cap-dependent translation.

-

An uncapped reporter mRNA with an internal ribosome entry site (IRES) (e.g., Renilla luciferase) can be included to assess cap-independent translation as a specificity control.[11]

-

This compound at various concentrations.

-

-

Procedure:

-

Set up the IVT reactions according to the manufacturer's protocol, including the cell lysate, amino acid mixture, and reporter mRNA(s).

-

Add this compound or a vehicle control to the reactions.

-

Incubate the reactions at the recommended temperature (e.g., 30°C) for a specified time (e.g., 60-90 minutes).[11]

-

-

Measurement and Analysis:

-

Measure the activity of the synthesized reporter protein (e.g., luminescence for luciferase).

-

Plot the reporter activity against the concentration of this compound to determine the IC50 for translation inhibition. A selective inhibition of the cap-dependent reporter is expected.

-

Signaling Pathways and Experimental Workflows

The activity of eIF4A is intricately linked to major signaling pathways that are frequently dysregulated in cancer. Understanding these connections is crucial for the rational development of eIF4A inhibitors.

The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival. A key downstream effector of this pathway is the mTORC1 complex, which promotes protein synthesis. mTORC1 phosphorylates and inactivates the 4E-binding proteins (4E-BPs), releasing the cap-binding protein eIF4E to assemble into the eIF4F complex. By targeting eIF4A, this compound can inhibit translation initiation downstream of mTOR, making it a potential therapeutic strategy for cancers with activated PI3K/AKT/mTOR signaling.

Experimental Workflow for Inhibitor Characterization

The characterization of a novel eIF4A inhibitor like this compound typically follows a multi-step workflow, progressing from initial biochemical assays to cellular and functional validation.

Conclusion

This compound is a potent inhibitor of the eIF4A RNA helicase, a critical factor in cap-dependent translation initiation. Its unique interfacial inhibition mechanism, which involves stabilizing the eIF4A-RNA complex, offers a promising avenue for the development of targeted cancer therapies. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to design and characterize novel eIF4A inhibitors. A thorough understanding of the underlying biology of eIF4A and its role in oncogenic signaling pathways will be paramount to the successful clinical translation of this class of compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Exploring the targeting spectrum of rocaglates among eIF4A homologs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are eIF4A inhibitors and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual targeting of DDX3 and eIF4A by the translation inhibitor rocaglamide A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assets.fishersci.com [assets.fishersci.com]

Flavaglines from Aglaia Species: A Technical Guide to Their Mechanism of Action and Therapeutic Potential

Abstract

Flavaglines, a unique class of cyclopenta[b]benzofurans isolated from plants of the genus Aglaia, have garnered significant attention in the scientific community for their potent and diverse biological activities.[1][2] These natural products exhibit remarkable anticancer, anti-inflammatory, antiviral, and insecticidal properties.[1][3] This technical guide provides an in-depth overview of flavaglines, with a focus on their mechanism of action, particularly in the context of cancer biology. We present a compilation of quantitative data on their cytotoxic effects, detailed experimental protocols for their study, and visual representations of the key signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with or interested in this promising class of compounds.

Introduction